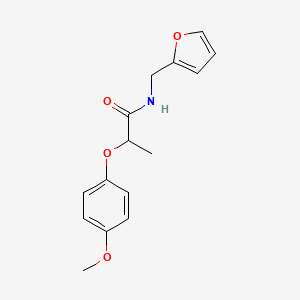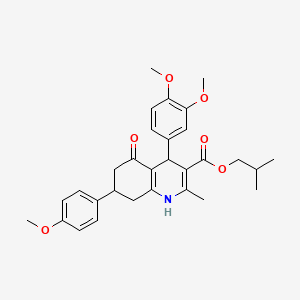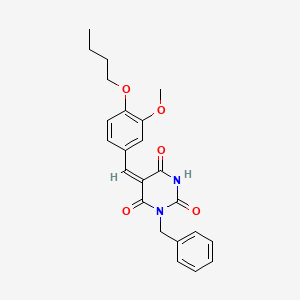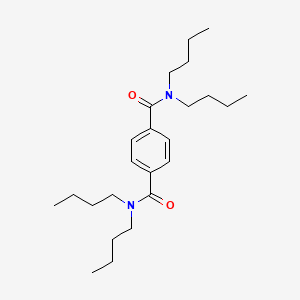![molecular formula C24H19FN2O4 B5206902 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile, also known as EFPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EFPA belongs to the class of acrylonitrile derivatives and has been found to exhibit promising activity in various biological systems.
Wirkmechanismus
The mechanism of action of 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. It has also been found to inhibit the activation of NF-kappaB, a transcription factor that plays a role in regulating inflammation.
Biochemical and Physiological Effects:
3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has been found to protect neurons from oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. Additionally, 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has been found to exhibit low toxicity, making it a relatively safe compound to work with. However, one limitation of using 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile. One direction is to investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Additionally, future research could focus on improving the solubility of 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile, which could make it a more viable candidate for in vivo studies.
Synthesemethoden
The synthesis of 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of potassium carbonate and DMF. The resulting product is then reacted with 3-fluorophenylacetonitrile in the presence of potassium carbonate and DMF to yield 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has been found to exhibit potential therapeutic applications in various biological systems. It has been investigated for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile has been investigated for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
(E)-3-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-2-30-24-13-18(12-20(15-26)19-4-3-5-21(25)14-19)8-11-23(24)31-16-17-6-9-22(10-7-17)27(28)29/h3-14H,2,16H2,1H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBTXWDEYDBVLS-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[({[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5206823.png)
![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)


![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)


![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)

![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)